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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanamine

Cat. No.: B130027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1-(3-Fluorophenyl)ethanamine, a valuable building block in medicinal chemistry

and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for data acquisition.

Chemical Structure and Overview
1-(3-Fluorophenyl)ethanamine is a primary amine featuring a chiral center and a fluorine-

substituted aromatic ring. Its chemical structure is foundational to interpreting its spectroscopic

signatures.

Figure 1. Chemical structure of 1-(3-Fluorophenyl)ethanamine.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(3-
Fluorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b130027?utm_src=pdf-interest
https://www.benchchem.com/product/b130027?utm_src=pdf-body
https://www.benchchem.com/product/b130027?utm_src=pdf-body
https://www.benchchem.com/product/b130027?utm_src=pdf-body
https://www.benchchem.com/product/b130027?utm_src=pdf-body
https://www.benchchem.com/product/b130027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.30 - 7.22 m - 1H Ar-H

7.16 td 7.7, 1.6 1H Ar-H

7.02 td 7.4, 1.3 1H Ar-H

6.95 dd 8.6, 1.0 1H Ar-H

4.15 (estimated) q 6.6 1H CH-NH₂

1.54 (estimated) s (broad) - 2H NH₂

1.40 (estimated) d 6.6 3H CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

144.3 (d, J=7.3 Hz) C-F

140.3 Ar-C

129.1 (d, J=8.2 Hz) Ar-CH

122.5 Ar-CH

116.9 (d, J=21.0 Hz) Ar-CH

113.0 (d, J=21.0 Hz) Ar-CH

50.0 (estimated) CH-NH₂

25.5 (estimated) CH₃

Note: Some assignments are estimated based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3280 Medium, Broad N-H stretch (primary amine)

3080 - 3010 Medium C-H stretch (aromatic)

2970 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Strong C=C stretch (aromatic ring)

1650 - 1550 Medium N-H bend (primary amine)

1280 - 1100 Strong C-F stretch (aryl fluoride)

890 - 860 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

139 Moderate [M]⁺ (Molecular Ion)

124 High [M - CH₃]⁺

109 High [M - C₂H₄N]⁺ (Benzylic cation)

96 Moderate [C₆H₅F]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid

amine samples like 1-(3-Fluorophenyl)ethanamine.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-(3-Fluorophenyl)ethanamine is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as
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an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters

include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient

number of scans for adequate signal averaging.

Data Processing: The raw data is processed using appropriate software, involving Fourier

transformation, phase correction, baseline correction, and referencing to the internal

standard.

FT-IR Spectroscopy
Sample Preparation: As a liquid, a thin film of neat 1-(3-Fluorophenyl)ethanamine is

prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is

then placed in the instrument, and the sample spectrum is recorded over a range of 4000-

400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Data Analysis: Characteristic absorption bands corresponding to the functional groups

present in the molecule are identified and assigned.

Mass Spectrometry
Sample Introduction: For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-

MS) is a suitable technique. A dilute solution of the analyte in a volatile organic solvent (e.g.,

methanol or dichloromethane) is injected into the GC.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the

molecular ion and fragment ions.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is

analyzed to deduce the structure of the molecule.

Workflow and Data Correlation
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(3-
Fluorophenyl)ethanamine, correlating the molecular structure with the expected

spectroscopic outputs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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